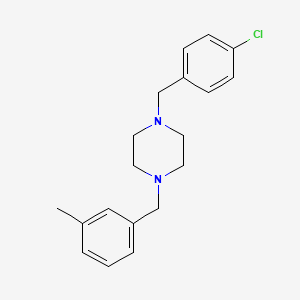
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This compound is characterized by the presence of two benzyl groups, one substituted with a chlorine atom at the para position and the other with a methyl group at the meta position
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)piperazine typically involves the reaction of piperazine with 4-chlorobenzyl chloride and 3-methylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the benzyl groups to their corresponding toluene derivatives.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, often in the presence of catalysts or under specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles. Its ability to interact with specific molecular targets makes it a candidate for further investigation in medicinal chemistry.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. Researchers use techniques like molecular docking, enzyme assays, and cell-based assays to elucidate the compound’s mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: Lacks the substituted benzyl groups, making it less versatile in terms of functional group modifications.
1-(4-Methylbenzyl)-4-(3-chlorobenzyl)piperazine: Has the positions of the chlorine and methyl groups reversed, which can lead to different chemical and biological properties.
1-(4-Chlorobenzyl)-4-benzylpiperazine: Contains only one substituted benzyl group, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C19H23ClN2 |
|---|---|
Molekulargewicht |
314.9 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23ClN2/c1-16-3-2-4-18(13-16)15-22-11-9-21(10-12-22)14-17-5-7-19(20)8-6-17/h2-8,13H,9-12,14-15H2,1H3 |
InChI-Schlüssel |
CXEOXHFRVSMJHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methoxyphenoxy)methyl]-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878311.png)
![4-[[4-[(3,4-Dicyanophenyl)iminomethyl]phenyl]methylideneamino]benzene-1,2-dicarbonitrile](/img/structure/B10878316.png)
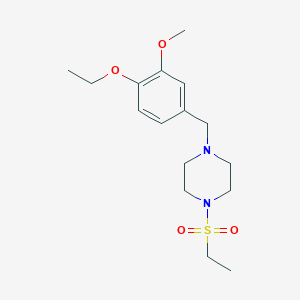
![2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B10878327.png)
![N-{1-oxo-1-[2-(phenylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B10878336.png)
![1-[(3-Phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B10878337.png)
![2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10878339.png)
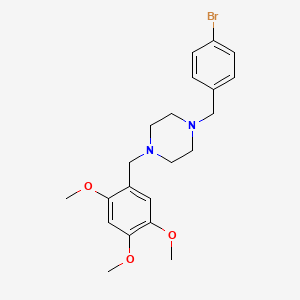
![7-(2-Furylmethyl)-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10878348.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B10878354.png)
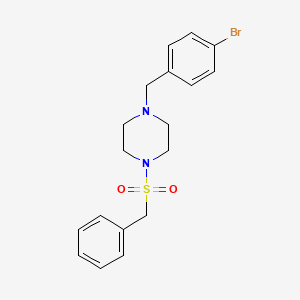
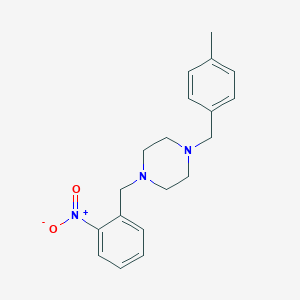
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878368.png)
![2-(Biphenyl-4-yloxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B10878373.png)
